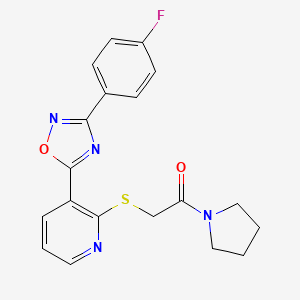

2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c20-14-7-5-13(6-8-14)17-22-18(26-23-17)15-4-3-9-21-19(15)27-12-16(25)24-10-1-2-11-24/h3-9H,1-2,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNHVXUDCMCROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves several key steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.

Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or through cyclization reactions involving suitable precursors.

Thioether Linkage Formation: This can be accomplished by reacting a thiol with a halogenated precursor.

Pyrrolidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, leading to various reduced derivatives.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether linkage.

Reduced Derivatives: From reduction of the oxadiazole or pyridine rings.

Functionalized Derivatives: From substitution reactions on the fluorophenyl group.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids, due to its unique structural features.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table compares the target compound with structurally related molecules (Table 1):

*Calculated based on molecular formula.

Key Observations

- Oxadiazole vs. Triazole : The triazole analog (CAS 477331-51-4) may exhibit reduced metabolic stability compared to the oxadiazole-containing target compound due to the lower aromaticity of the triazole ring .

- Ring Strain : The azetidine ring in CAS 1327632-53-0 introduces conformational strain compared to the pyrrolidine in the target compound, which could affect target binding .

- Substituent Effects : The o-tolyl group in CAS 1705207-00-6 may enhance lipophilicity, whereas the ethoxyphenyl group in CAS 477331-51-4 could improve membrane permeability .

生物活性

The compound 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyridine ring, a pyrrolidine moiety, and a 1,2,4-oxadiazole unit. The presence of the 4-fluorophenyl group enhances its pharmacological properties.

Molecular Formula : C16H17FN4OS

Molecular Weight : 334.39 g/mol

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit diverse biological activities through various mechanisms:

-

Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

- Telomerase

- Antimicrobial and Antiviral Properties : Some derivatives have also shown promise against bacterial and viral infections. The mechanism often involves disrupting microbial cell membranes or interfering with viral replication processes .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds is heavily influenced by their structural components. Key findings in SAR studies include:

- Substituents on the Oxadiazole Ring : Variations in substituents (e.g., fluorine vs. chlorine) significantly affect potency and selectivity towards specific biological targets.

| Substituent | Activity Level |

|---|---|

| 4-Fluorophenyl | High |

| 3-Bromophenyl | Moderate |

| 2-Naphthyl | Low |

This table summarizes how different substituents impact the biological efficacy of oxadiazole derivatives.

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews Cancer highlighted the anticancer potential of a similar 1,3,4-oxadiazole derivative that demonstrated significant inhibition of tumor growth in xenograft models. The compound was effective against various cancer cell lines, including breast and lung cancers .

Case Study 2: Antimicrobial Activity

Another study focused on a related oxadiazole compound that exhibited strong antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with metabolic pathways .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile and hydroxylamine derivative under reflux in ethanol .

- Step 2 : Thioether linkage formation between the oxadiazole-pyridine intermediate and a pyrrolidine-containing ethanone moiety using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous THF .

- Characterization : Intermediates are validated via IR (e.g., C=N stretch at ~1600 cm⁻¹), ¹H NMR (e.g., pyridyl protons at δ 8.2–8.8 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~700 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine methylene protons at δ 3.1–3.5 ppm) and carbon backbone .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Methodology :

- Byproducts : Unreacted oxadiazole precursors or incomplete coupling intermediates.

- Detection : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) .

- Mitigation : Recrystallization from ethanol/dichloromethane (1:3) improves purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize the yield of the oxadiazole ring formation?

- Methodology :

- Reaction Conditions : Use microwave-assisted synthesis (100°C, 30 min) to enhance cyclization efficiency (yield ~85% vs. 65% conventional reflux) .

- Catalyst Screening : Piperidine or triethylamine as base catalysts improve regioselectivity .

- Solvent Optimization : Anhydrous DMF increases solubility of aromatic nitriles, reducing side reactions .

Q. How to resolve discrepancies between theoretical and observed NMR data for the pyridyl-thioether moiety?

- Methodology :

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts; deviations >0.5 ppm suggest conformational flexibility or solvent effects .

Q. What computational strategies predict the compound’s biological target engagement?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR or CDK2) using PDB structures (e.g., 1M17) .

- Pharmacophore Mapping : Aligns oxadiazole and pyrrolidine groups with ATP-binding pockets to prioritize in vitro assays .

Q. How to perform crystallographic analysis to resolve the 3D structure?

- Methodology :

- Crystallization : Slow vapor diffusion (acetone/water) yields single crystals .

- Refinement : SHELXL refines X-ray data (Mo-Kα radiation, λ = 0.71073 Å) to R-factor <0.05 .

- Validation : PLATON checks for twinning or disorder; CCDC deposition ensures reproducibility .

Q. What strategies improve aqueous solubility for in vitro pharmacological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。